N-(6-(1H-indol-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide
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Overview
Description
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The compound N-(6-(1H-indol-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide, also known as N-[6-(1H-indol-1-yl)pyrimidin-4-yl]pyrazine-2-carboxamide, is a complex molecule that contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as N-(6-(1H-indol-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide, have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives for treatment
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, aldehydes, and β-keto esters.
Coupling Reactions: The indole and pyrimidine rings are then coupled using Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Formation of Pyrazine Carboxamide:
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. High-performance liquid chromatography (HPLC) is often used to purify the final product .
Chemical Reactions Analysis
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide can be compared with other indole derivatives, such as:
N1-(1H-indol-4-yl)cyclohexane-1-carboxamide: This compound also features an indole moiety but differs in its carboxamide group and overall structure.
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole: This compound has a similar pyrimidine-indole structure but lacks the pyrazine carboxamide group.
Properties
IUPAC Name |
N-(6-indol-1-ylpyrimidin-4-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O/c24-17(13-10-18-6-7-19-13)22-15-9-16(21-11-20-15)23-8-5-12-3-1-2-4-14(12)23/h1-11H,(H,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEHQCJCMZFJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NC=NC(=C3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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